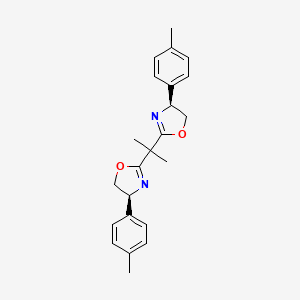
1-(6-Chloro-1-benzothiophen-2-yl)-3-methyl-5-phenyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Chlorobenzo[b]thiophen-2-yl)-3-methyl-5-phenyl-1H-pyrazole is a heterocyclic compound that contains a benzothiophene moiety and a pyrazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Chlorobenzo[b]thiophen-2-yl)-3-methyl-5-phenyl-1H-pyrazole typically involves the following steps:
Formation of Benzothiophene Derivative: The benzothiophene moiety can be synthesized via an aryne reaction with alkynyl sulfides. This method allows for the formation of diverse multisubstituted benzothiophene derivatives.
Cyclization to Form Pyrazole Ring: The pyrazole ring can be formed through a cyclization reaction involving appropriate precursors such as hydrazines and 1,3-diketones.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes mentioned above to achieve high yields and purity. This may include the use of continuous flow reactors and other advanced techniques to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
1-(6-Chlorobenzo[b]thiophen-2-yl)-3-methyl-5-phenyl-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(6-Chlorobenzo[b]thiophen-2-yl)-3-methyl-5-phenyl-1H-pyrazole has various scientific research applications, including:
Medicinal Chemistry: The compound has potential therapeutic properties and can be used in the development of drugs for treating various diseases.
Biological Studies: It can be used as a probe to study biological pathways and mechanisms.
Material Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(6-Chlorobenzo[b]thiophen-2-yl)-3-methyl-5-phenyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The benzothiophene moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The pyrazole ring can also contribute to the compound’s biological activity by interacting with different molecular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(6-Bromo-3-chlorobenzo[b]thiophen-2-yl)ethanone
- 1-(3,6-Dichlorobenzo[b]thiophen-2-yl)ethanone
- 1-(3-Chloro-6-methylbenzo[b]thiophen-2-yl)ethanone
Uniqueness
1-(6-Chlorobenzo[b]thiophen-2-yl)-3-methyl-5-phenyl-1H-pyrazole is unique due to its specific combination of a benzothiophene moiety and a pyrazole ring. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Eigenschaften
CAS-Nummer |
98319-04-1 |
|---|---|
Molekularformel |
C18H13ClN2S |
Molekulargewicht |
324.8 g/mol |
IUPAC-Name |
1-(6-chloro-1-benzothiophen-2-yl)-3-methyl-5-phenylpyrazole |
InChI |
InChI=1S/C18H13ClN2S/c1-12-9-16(13-5-3-2-4-6-13)21(20-12)18-10-14-7-8-15(19)11-17(14)22-18/h2-11H,1H3 |
InChI-Schlüssel |
FSXWKQOQCKFZRG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=C1)C2=CC=CC=C2)C3=CC4=C(S3)C=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-(Bromomethyl)benzo[d]oxazole-6-acetonitrile](/img/structure/B12869894.png)
![(18aR)-1,18-Bis(diphenylphosphino)-6,7,8,9,10,11,12,13-octahydrodibenzo[b,d][1,6]dioxacyclotetradecine](/img/structure/B12869904.png)



![7-Ethoxybenzo[d]oxazol-2-amine](/img/structure/B12869945.png)
![2-Chloro-7-ethoxybenzo[d]oxazole](/img/structure/B12869949.png)

